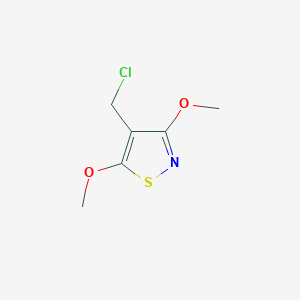

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

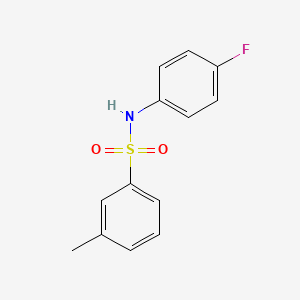

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole, also known as CDMT, is a chemical compound that is widely used in scientific research. It is a thiazole-based reagent that is commonly used for the synthesis of peptides and proteins. CDMT is a highly effective coupling reagent that has been shown to produce high-quality peptides with high yields.

Scientific Research Applications

Novel Thiazole Derivatives and Their Patented Applications

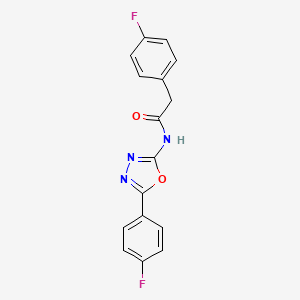

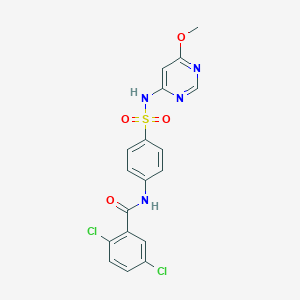

Thiazole and its derivatives have been the subject of significant interest due to their wide range of biological activities. These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with fewer side effects. Recent patents have focused on specific enzyme targets, highlighting the thiazole ring as a crucial nucleus in medicinal chemistry. The developments include inhibitors of phosphatidylinositol-3-kinase, protein kinase inhibitors, and derivatives modulating enzymes related to metabolism, showcasing the compound's versatility and potential in therapeutic applications (Leoni et al., 2014).

Biological Activity of Heterocyclic Systems Based on Thiazoles

1,3,4-Thiadiazole and oxadiazole heterocycles, which share structural similarities with thiazoles, exhibit a wide array of pharmacological potentials. These include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The ability to combine these cores with various heterocycles often leads to a synergistic effect, enhancing their importance as structural matrices for new drug-like molecules. This versatile pharmacological potential emphasizes the relevance of thiazole derivatives in medicinal chemistry and their application in developing new therapeutic agents (Lelyukh, 2019).

Synthetic and Transformational Aspects of Thiazole Derivatives

The synthesis and chemical transformations of thiazole derivatives, including 4-phosphorylated 1,3-azoles, have been systematically explored. These derivatives are characterized by a range of biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. The comprehensive study of 1,3-azoles over the last 30 years demonstrates the structural component's significance in both natural molecules and synthetic drugs, underlining the compound's synthetic versatility and application in drug development (Abdurakhmanova et al., 2018).

Properties

IUPAC Name |

4-(chloromethyl)-3,5-dimethoxy-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S/c1-9-5-4(3-7)6(10-2)11-8-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESZKRJZEVGSFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B2771694.png)

![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid](/img/structure/B2771697.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2771701.png)

![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, (4R)-](/img/structure/B2771707.png)

![7-[4-(adamantane-1-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2771709.png)

![4-acetyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771715.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771716.png)